molecular formula C22H22N4O6S B2539926 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate CAS No. 1396682-57-7

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

Cat. No. B2539926
CAS RN: 1396682-57-7
M. Wt: 470.5
InChI Key: NFRXLYOUWQPMQI-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C22H22N4O6S and its molecular weight is 470.5. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Effects on Carbonic Anhydrase

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate and related compounds have been explored for their inhibitory effects on carbonic anhydrase, a critical enzyme involved in maintaining acid-base balance in biological systems. Research by Çelik et al. (2014) on tetrazole-, oxadiazole-, and cyanosubstituted 1,4-dihydropyrimidinone compounds, which share structural similarities with the compound , demonstrated significant inhibition of human carbonic anhydrase I (hCA I) activity, highlighting the potential therapeutic applications of such molecules in treating conditions like glaucoma, epilepsy, and altitude sickness (Çelik et al., 2014).

Photophysical Properties for Sensing and Imaging

The photophysical properties of dihydroquinazolinone derivatives, closely related to the compound in focus, have been extensively studied for their potential applications in sensing and imaging technologies. Pannipara et al. (2017) synthesized and analyzed two dihydroquinazolinone derivatives for their spectral and photophysical characteristics, revealing significant solvent polarity-dependent changes in photophysical properties. These findings indicate the suitability of such compounds for developing novel optical sensors and imaging agents that respond to environmental changes (Pannipara et al., 2017).

Heterocyclic Synthesis

The compound and its structural analogs find extensive use in heterocyclic synthesis, contributing to the development of novel pharmaceuticals and materials. Martins et al. (2009) reviewed solvent-free heterocyclic synthesis methods, highlighting the versatility and efficiency of incorporating oxadiazole and other heterocyclic moieties into complex molecules. This approach is crucial for green chemistry, offering environmentally friendly alternatives to traditional synthesis methods (Martins et al., 2009).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S.C2H2O4/c25-18(24-8-3-5-14-4-1-2-6-17(14)24)12-23-10-16(11-23)20-21-19(22-26-20)15-7-9-27-13-15;3-1(4)2(5)6/h1-2,4,6-7,9,13,16H,3,5,8,10-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRXLYOUWQPMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CSC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

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